3-Formyl-1-benzothiophene-7-carboxylic acid
Description
Properties
Molecular Formula |
C10H6O3S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
3-formyl-1-benzothiophene-7-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-4-6-5-14-9-7(6)2-1-3-8(9)10(12)13/h1-5H,(H,12,13) |
InChI Key |
SWIFLRMYOZDNAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aromatic Precursors Bearing Side Chains (Base-Mediated Cyclization)
A patented method describes the synthesis of benzothiophene compounds by cyclizing aromatic compounds that have a side chain containing sulfur attached to the aromatic ring and a formyl group ortho to this side chain. The process involves:
- Starting from an aromatic compound carrying a side chain with sulfur connecting it to the ring and a carboxylic acid or derivative group.
- The presence of a formyl group ortho to the side chain.
- Using a base (mineral bases such as sodium hydroxide, potassium hydroxide, or organic bases) in a medium containing a carboxylic acid anhydride and an organic solvent.
- Heating the reaction mixture to temperatures around 130–135 °C under nitrogen atmosphere for several hours to promote cyclization.
This method allows regioselective formation of benzothiophene rings with functional groups at desired positions, including the formyl and carboxylic acid groups. The reaction is followed by neutralization with mineral acids such as hydrochloric acid to isolate the free acid form.
Two-Step Synthesis from Halobenzaldehydes and Mercaptoacetic Acid
Another well-documented method involves:
- Reacting a 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde derivatives) with mercaptoacetic acid in the presence of aqueous alkali metal hydroxide (e.g., potassium hydroxide) and optionally a phase transfer catalyst.
- The reaction is conducted under elevated temperature (115–125 °C) and pressure (15–25 psi) in an organic solvent-free or biphasic system.
- This results in the formation of the potassium salt of 2-benzothiophenecarboxylic acid.
- Acidification with mineral acids such as hydrochloric acid yields the free carboxylic acid.
- The process typically achieves high yields (above 80%) and produces the benzothiophene ring with a carboxyl group at the 7-position.
- Subsequent selective formylation at the 3-position can be performed via directed lithiation or electrophilic substitution methods.
This method is advantageous due to its relatively straightforward conditions and scalability, as demonstrated by yields of up to 92% in some cases.
Functional Group Transformations on Benzothiophene Derivatives
Starting from commercially available benzothiophene-3-carboxylic acid derivatives, functionalization methods include:
- Conversion of carboxylic acid to acid chlorides using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) at low temperatures (0–20 °C).
- Subsequent reactions with nucleophiles or further functional group manipulations.
- Formylation at the 3-position can be achieved by directed ortho-metalation followed by quenching with electrophilic formylating agents.
- Purification is typically done via chromatographic techniques.
This approach offers flexibility for introducing various substituents and has been used in the synthesis of related benzothiophene derivatives for receptor binding studies.
Synthesis of Alkyl Esters of Formylated Benzothiophenecarboxylic Acids
A recent Russian patent describes the synthesis of 4-formyl-6,7-dihydroxy-benzo[b]thiophene-3-carboxylic acid C1-C6 alkyl esters, which are structurally related compounds. The method involves:
- Starting from accessible precursors.
- Employing esterification and formylation steps.
- Achieving high yields of the alkyl esters, which serve as valuable intermediates for luciferin analog synthesis.
Though focused on a slightly different substitution pattern, this method illustrates the utility of esterification and controlled formylation in benzothiophene chemistry.
The two-step method using 2-halobenzaldehydes and mercaptoacetic acid is well-documented with detailed reaction parameters: reaction temperature around 118 °C, pressure near 19 psi, and reaction times of 3–6 hours under nitrogen atmosphere. The potassium salt precipitates during the reaction and is isolated by filtration, washed, and acidified to yield the free acid with high purity and yield.
The base-mediated cyclization method requires the presence of a base such as potassium hydroxide and a carboxylic acid anhydride, typically acetic anhydride, in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions (~130 °C) for several hours. This method is particularly useful for synthesizing benzothiophene derivatives with substitutions at precise positions, including formyl groups ortho to the sulfur linkage.
Functionalization of benzothiophene-3-carboxylic acid to form amides or esters involves activation of the acid group with oxalyl chloride in the presence of catalytic DMF, followed by reaction with amines or alcohols. The reaction is conducted at low temperatures (0–20 °C) and requires purification by flash chromatography. This method is valuable for preparing libraries of derivatives for biological screening.
The synthesis of alkyl esters of formylated benzothiophenecarboxylic acids involves esterification of the carboxylic acid followed by selective formylation. This approach is useful for generating precursors for bioluminescent compounds such as luciferins.
The preparation of 3-formyl-1-benzothiophene-7-carboxylic acid is achievable through multiple synthetic routes, each with distinct advantages:
The two-step halobenzaldehyde and mercaptoacetic acid method offers a robust, high-yielding, and scalable synthesis of the benzothiophene carboxylic acid core.
Base-mediated cyclization of aromatic precursors provides regioselective access to benzothiophene derivatives with formyl and carboxylic acid functionalities.
Functional group transformations on preformed benzothiophene acids allow for versatile derivatization and library synthesis.
Esterification and selective formylation enable the preparation of alkyl esters useful as synthetic intermediates for biologically relevant molecules.
These methods collectively provide a comprehensive toolkit for the synthesis of this compound and related compounds, supported by detailed reaction conditions and yields from patent and research literature.
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) undergoes oxidation to form a carboxylic acid derivative.
-
Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline aqueous media.
-
Product : 3-Carboxy-1-benzothiophene-7-carboxylic acid (a dicarboxylic acid derivative).
-
Mechanism : The formyl group is oxidized via cleavage of the C=O bond, forming a carboxylate intermediate that is protonated to yield the final product.
Reduction Reactions
The formyl group can be selectively reduced to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group.
-
Hydrogenation :
-
Reagents : H₂ with palladium on carbon (Pd/C) or Raney Ni.
-
Product : 3-(Hydroxymethyl)-1-benzothiophene-7-carboxylic acid.
-
-
Silane-Based Reduction :
Substitution Reactions
The formyl group participates in nucleophilic substitution and condensation reactions.
-
Schiff Base Formation :
-
Reagents : Primary amines (e.g., aniline) in ethanol under reflux.
-
Product : 3-((Phenylimino)methyl)-1-benzothiophene-7-carboxylic acid.
-
-
Knoevenagel Condensation :
-
Reagents : Active methylene compounds (e.g., malononitrile) with a base catalyst (e.g., piperidine).
-
Product : α,β-Unsaturated derivatives.
-
Carboxylic Acid Functionalization
The -COOH group undergoes esterification and amidation.
-
Esterification :
-
Amidation :
Cyclization Reactions
Intramolecular interactions between the formyl and carboxylic acid groups can lead to cyclic products.
-
Lactone Formation :
-
Conditions : Acid catalysis (e.g., HCl in ethanol).
-
Product : A fused tricyclic lactone structure.
-
Scientific Research Applications
3-Formyl-1-benzothiophene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Formyl-1-benzothiophene-7-carboxylic acid in biological systems is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, such as enzymes and receptors, through its functional groups. The formyl and carboxylic acid groups can form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The bromo group in 3-Bromo-1-benzothiophene-7-carboxylic acid facilitates cross-coupling reactions (e.g., with phenylboronic acid in Suzuki-Miyaura coupling), whereas the formyl group in the target compound offers aldehyde-specific reactivity, such as Schiff base formation or redox transformations.
- Heterocyclic Core : Compared to the indazole derivative (3-Phenyl-1H-indazole-7-carboxylic acid), benzothiophene-based compounds exhibit distinct electronic properties due to sulfur’s electron-withdrawing nature, influencing solubility and binding interactions.
Research Findings and Challenges
- Reactivity Studies : The bromo derivative’s utility in cross-coupling reactions is well-documented, but the formyl analog’s stability under acidic/basic conditions requires further investigation.
- Biological Activity : Indazole derivatives (e.g., ’s compound) show kinase inhibition, suggesting benzothiophene analogs with polar substituents (-CHO, -COOH) could target similar pathways.
- Contradictions : While halogenated derivatives prioritize electrophilic reactivity, the formyl group’s dual role as an electrophile and nucleophile (via tautomerization) introduces synthetic complexity.
Biological Activity
3-Formyl-1-benzothiophene-7-carboxylic acid is a heterocyclic compound notable for its unique structure, which includes both formyl and carboxylic acid functional groups attached to a benzothiophene core. This compound has garnered attention due to its potential biological activities, which may be leveraged for pharmaceutical applications.
- Molecular Formula : C_11H_8O_3S
- Molecular Weight : 206.22 g/mol
The compound's structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis. Its biological activity is primarily attributed to the interactions of its functional groups with biological targets.
Biological Activities
Research indicates that compounds related to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : Similar compounds have shown promise in cancer research, with some derivatives demonstrating cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Interaction studies hint at the possibility of this compound acting as an enzyme inhibitor, which could influence metabolic pathways and drug metabolism .
The specific mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is believed that the compound may interact with enzymes or receptors involved in critical metabolic pathways. Further investigations are needed to clarify these interactions and their implications for pharmacology.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiophene derivatives, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A study focused on benzothiophene derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound may share similar properties .
- Microbial Interaction Studies : Research into related compounds indicated potential antimicrobial effects, highlighting the necessity for further exploration into the efficacy of this compound against various microbial strains .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds can be useful. The following table summarizes some related compounds and their respective similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Benzothiophene-3-carboxylic acid | 5381-25-9 | 0.93 |
| Benzo[b]thiophene-4-carboxylic acid | 10134-95-9 | 0.93 |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid | 19156-54-8 | 0.83 |
| Benzo[b]thiophene-2-carbaldehyde | 5381-20-4 | 0.81 |
| 2-Methylthiophene-3-carboxylic acid | 1918-78-1 | 0.78 |
This comparison underscores the diversity within the benzothiophene family while emphasizing the unique structural features of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Formyl-1-benzothiophene-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via sequential functionalization of the benzothiophene core. A common approach involves:
- Step 1 : Carboxylation at the 7-position using CO₂ insertion or directed lithiation, as seen in analogs like benzo[b]thiophene-7-carboxylic acid (mp 176.5–178.5°C) .
- Step 2 : Vilsmeier-Haack formylation at the 3-position, requiring precise control of POCl₃/DMF ratios and temperature (60–80°C) to avoid over-oxidation.
- Key Data : Melting points (e.g., 213–214°C for 1-benzothiophene-5-carboxylic acid ) and purity (>95%) are critical for validation.
Q. How is this compound characterized structurally and analytically?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm formyl (δ ~9.8–10.2 ppm) and carboxylic acid (δ ~170–175 ppm) groups. Compare with analogs like 7-fluoro-4-hydroxyquinoline-3-carboxylic acid for spectral benchmarking .
- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors purity, with retention times cross-referenced against benzothiophene-carboxylic acid derivatives .
- X-ray Crystallography : For unambiguous confirmation, as applied to structurally related compounds like benzothiazol-2-amine–3-methoxy-carbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during formylation of 1-benzothiophene derivatives?
- Methodology :
- Computational Modeling : DFT calculations predict electron density distribution to rationalize preferential formylation at the 3-position. Compare with experimental results from cross-coupling reactions (e.g., Pd-mediated Suzuki reactions in indazole-carboxylic acid synthesis ).
- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify competing pathways. For example, competing 2- vs. 3-formylation can arise from steric effects, as seen in biphenylcarboxylic acid derivatives (mp 164–169°C vs. 225–226°C) .
Q. How can the stability of this compound under varying pH and temperature conditions be optimized for biological assays?
- Methodology :
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC tracking of degradation products like decarboxylated or hydrolyzed forms. Reference protocols from PFAS stability studies .
- Buffer Compatibility : Screen solubility and stability in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) buffers. Analogous methods are used for quinoline-carboxylic acids .
Methodological Notes
- Contradiction Handling : Conflicting data on formylation efficiency (e.g., solvent polarity effects) should be addressed via Design of Experiments (DoE) frameworks .
- Advanced Techniques : X-ray crystallography (e.g., Acta Crystallographica protocols ) and tandem MS/MS fragmentation are recommended for structural elucidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
